molecular formula C6H4BrFMg B146054 2-Fluorophenylmagnesium bromide CAS No. 446-53-7

2-Fluorophenylmagnesium bromide

Cat. No.: B146054
CAS No.: 446-53-7
M. Wt: 199.3 g/mol
InChI Key: KZFNFSPJVPNKFT-UHFFFAOYSA-M
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Description

2-Fluorophenylmagnesium bromide is a key organometallic compound widely used as a benzyne precursor in synthetic organic chemistry. The reagent enables the in situ generation of benzyne, a highly reactive intermediate, which can be trapped in Diels-Alder cycloaddition reactions. This method is historically significant as the foundational route for the synthesis of triptycene derivatives, which are unique paddlewheel-shaped hydrocarbons that serve as critical building blocks in materials science, supramolecular chemistry, and the development of functional polymers and porous materials . Beyond its classical role, this fluorinated Grignard reagent is also valuable in the preparation of specialized borate compounds. It reacts with boron trifluoride to form bromomagnesium tetrakis(fluorophenyl) borate intermediates. These intermediates are crucial components in the formulation of catalysts, such as those used in metallocene Ziegler-Natta systems for polymerization, where they act as weakly coordinating anions paired with activating cations . The incorporation of fluorine enhances the properties of the resulting molecules, making this compound a versatile synthon for researchers developing advanced catalytic materials and exploring unique molecular interactions.

Properties

IUPAC Name

magnesium;fluorobenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFNFSPJVPNKFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C([C-]=C1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501305759
Record name Bromo(2-fluorophenyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-53-7
Record name Bromo(2-fluorophenyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501305759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Grignard Formation Protocol

The foundational method for preparing 2-fluorophenylmagnesium bromide involves reacting 2-bromofluorobenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. Key steps include:

  • Apparatus Setup : A dried two- or three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, purged with nitrogen or argon to exclude moisture and oxygen.

  • Magnesium Activation : Magnesium turnings are activated with iodine or 1,2-dibromoethane to initiate the reaction. For example, iodine (0.1–1% wt) is added to magnesium to remove surface oxides, enabling efficient electron transfer.

  • Reagent Addition : A solution of 2-bromofluorobenzene in THF is added dropwise to maintain controlled exothermicity. Rapid addition risks boiling THF (BP: 66°C), while slow addition ensures steady Mg consumption.

  • Reflux Conditions : The mixture is heated to 68–70°C for 30–60 minutes post-addition to complete reagent formation.

Critical Parameters :

  • Solvent Purity : Anhydrous THF (water content <50 ppm) is essential to prevent hydrolysis.

  • Substrate Ratio : A slight excess of magnesium (1.05–1.1 equiv) compensates for surface passivation.

Challenges in Ortho-Substituted Grignard Formation

The ortho-fluorine group introduces steric hindrance and electronic effects that complicate reagent formation compared to para-substituted analogs. Key challenges include:

  • Initiation Delays : The electron-withdrawing fluorine reduces aryl bromide reactivity, necessitating higher activation energy. Solutions include using freshly activated magnesium or ultrasonic agitation.

  • Side Reactions : Prolonged heating may lead to Wurtz coupling (aryl-aryl dimerization) or solvent decomposition. Monitoring via gas evolution or quenching aliquots in deuterated water for <sup>1</sup>H NMR analysis mitigates this.

Industrial Production Methods

Scalable Synthesis

Industrial protocols optimize yield and safety through:

  • Continuous Flow Systems : Automated feed systems control exothermicity, enabling kilogram-scale production.

  • Solvent Recovery : THF is distilled under reduced pressure and reused, reducing costs.

  • Quality Control : Titration with 2-butanol or GC-MS ensures reagent concentration and purity.

Table 1. Comparison of Laboratory vs. Industrial Methods

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume 0.1–2 L50–500 L
Temperature Control Oil bathJacketed reactors with coolant
Yield 70–85%85–92%
Purity Assay NMR, titrationHPLC, automated titration

Reaction Optimization Strategies

Initiator Selection

Initiators significantly impact reaction onset and completion:

  • Iodine : Effective for most substrates but may leave residues requiring filtration.

  • 1,2-Dibromoethane : Generates MgBr<sub>2</sub> in situ, enhancing Mg reactivity without residues.

  • Mechanical Activation : Sonication or ball milling physically disrupts Mg’s oxide layer.

Solvent Alternatives

While THF is standard, co-solvents like diethyl ether or methyl-THF improve solubility for stubborn substrates. Methyl-THF’s higher boiling point (80°C) allows reflux at elevated temperatures.

Case Studies and Experimental Data

Synthesis from 2-Bromofluorobenzene

A 2023 study reported the following optimized procedure:

  • Reactants : 2-Bromofluorobenzene (93.0 mmol), Mg turnings (97.7 mmol), THF (93 mL).

  • Conditions : 1,2-Dibromoethane initiator, N<sub>2</sub> atmosphere, 68°C reflux for 1.5 h.

  • Yield : 88% (determined by titration).

Table 2. Effect of Initiators on Reaction Efficiency

InitiatorTime to Initiation (min)Final Yield (%)
Iodine15–2082
1,2-Dibromoethane5–1089
None (activated Mg)>6045

Troubleshooting Common Issues

Failed Initiation

  • Causes : Moisture, oxidized Mg, or insufficient initiator.

  • Solutions : Flame-dry glassware, use freshly crushed Mg, or increase initiator concentration by 50%.

Low Yield

  • Causes : Incomplete Mg consumption or side reactions.

  • Solutions : Add THF-soluble Lewis acids (e.g., LiCl) to solubilize Mg salts .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenylmagnesium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2-Fluorophenylmagnesium bromide is extensively used in the synthesis of complex organic molecules, including:

  • Pharmaceuticals: It aids in creating drug intermediates and biologically active compounds.
  • Agrochemicals: The compound is useful in synthesizing herbicides and pesticides.
  • Materials Science: It contributes to the development of polymers and resins with specific properties.

Mechanistic Studies

The compound facilitates mechanistic studies due to its nucleophilic nature. It reacts with electrophilic centers, such as carbonyl groups, leading to the formation of alcohols and other functionalized compounds. This property is crucial for understanding reaction pathways and developing new synthetic methodologies .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the effectiveness of this compound in synthesizing novel alkyl/aryl alcohols through nucleophilic addition reactions with various carbonyl compounds. The reactions were conducted under controlled temperatures to minimize decomposition:

Reaction TypeYield (%)Notes
Aldehyde Addition50%Moderate yields observed
Ketone Addition65%Higher yields noted with optimized conditions

This study highlighted the compound's utility in generating compounds with potential therapeutic applications .

Case Study 2: Coupling Reactions

In another investigation, this compound was employed in aerobic heterocoupling reactions, achieving notable yields:

Coupling PartnerYield (%)
Phenylmagnesium Bromide81%
p-Methoxyphenylmagnesium Bromide87%

These results underscore the reagent's effectiveness in forming biaryl compounds, which are essential in drug discovery .

Mechanism of Action

The mechanism of action of 2-fluorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of the fluorine atom can influence the reactivity and selectivity of the Grignard reagent .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-fluorophenylmagnesium bromide with structurally related Grignard reagents:

Compound Name CAS Number Solvent Concentration (mol/L) Key Structural Feature
This compound 446-53-7 THF 0.5–1.0 Ortho-fluorophenyl group
4-Fluorophenylmagnesium bromide 352-13-6 Diethyl ether 2.0 Para-fluorophenyl group
Phenylmagnesium bromide 100-58-3 THF/2-MeTHF 2.9–3.0 Non-fluorinated phenyl group
2-Chloro-6-fluorobenzylmagnesium chloride - 2-MeTHF 0.25 Chloro and fluoro substituents
2-Bromobenzylmagnesium bromide - Diethyl ether 0.5 Bromobenzyl group

Key Observations :

  • Fluorine Substitution : The ortho-fluorine in this compound introduces steric hindrance and electron-withdrawing effects, reducing nucleophilicity compared to phenylmagnesium bromide. This contrasts with para-fluorophenyl analogs, where electronic effects dominate over steric factors .
  • Solvent Effects : THF stabilizes Grignard reagents better than diethyl ether, enhancing the reactivity of this compound in cross-coupling reactions .

Reactivity and Reaction Pathways

Nucleophilic Additions

Studies show that This compound participates in nucleophilic additions to benzyne, yielding products like 2-fluorobiphenyl (via cycloaddition) and 2'-fluoro-2-biphenylmagnesium bromide (via stepwise addition) . In contrast, phenylmagnesium bromide reacts more rapidly with benzyne due to the absence of electron-withdrawing fluorine, favoring biphenyl derivatives.

Side Reactions
  • Competing Pathways: this compound exhibits comparable rates of nucleophilic addition and cycloaddition to benzyne, unlike non-fluorinated analogs, where nucleophilic addition dominates .

Stability and Handling

  • Moisture Sensitivity : this compound decomposes rapidly in water, similar to other Grignard reagents. However, its THF solution offers greater stability compared to diethyl ether-based analogs .
  • Safety Protocols : Like phenylmagnesium bromide, it requires handling under inert atmospheres (argon/nitrogen) to prevent exothermic decomposition .

Biological Activity

2-Fluorophenylmagnesium bromide (C6H4BrFMg) is an organometallic compound classified as a Grignard reagent. It plays a significant role in organic synthesis, particularly in forming carbon-carbon bonds. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by research findings and case studies.

Molecular Formula: C6H4BrFMg
Molecular Weight: 201.36 g/mol
Appearance: Colorless to light yellow liquid
Solubility: Soluble in anhydrous ether and THF (tetrahydrofuran)

The primary mechanism by which this compound exerts its biological activity involves nucleophilic addition reactions. The carbon-magnesium bond acts as a nucleophile, attacking electrophilic centers such as carbonyl groups, leading to the formation of alcohols and other functionalized compounds. The presence of the fluorine atom enhances the reactivity and selectivity of the reagent, making it valuable in synthesizing biologically active compounds .

Biological Applications

This compound is utilized in various biological and medicinal chemistry applications:

  • Synthesis of Drug Intermediates: It is involved in creating intermediates for pharmaceuticals, contributing to drug discovery and development processes.
  • Preparation of Biologically Active Compounds: The compound aids in synthesizing complex organic molecules that exhibit biological activity, including potential therapeutic agents .
  • Research in Medicinal Chemistry: Its unique properties allow for the exploration of new drug candidates with enhanced efficacy and reduced side effects.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various synthetic pathways:

  • Aerobic Heterocoupling Reactions:
    • A study demonstrated the coupling of this compound with other aryl Grignard reagents under aerobic conditions, yielding moderate to high product yields. This method underscores its utility in forming biphenyl compounds that are crucial in medicinal chemistry .
    ReactionYield (%)
    Coupling with phenylmagnesium bromide81
    Coupling with p-methoxyphenylmagnesium bromide87
  • Anti-Inflammatory Activity:
    • Research involving synthesized derivatives from Grignard reactions indicated potential anti-inflammatory properties. Compounds derived from reactions with this compound exhibited significant inhibition of edema in animal models, suggesting therapeutic potential .
    CompoundEdema Volume (± S.E)% Inhibition
    Compound 11.080 ± 0.030 *49.76
    Compound 21.133 ± 0.049 *47.30
    Compound 30.800 ± 0.036 *62.79
  • Synthesis of Novel Alkyl/Aryl Alcohols:
    • A study reported the synthesis of novel tertiary alcohols using Grignard reagents, including this compound, highlighting its versatility in producing biologically relevant structures .

Comparison with Similar Compounds

The unique properties of this compound can be contrasted with other similar Grignard reagents:

CompoundKey Features
Phenylmagnesium Bromide Lacks fluorine; less selective
2-Chlorophenylmagnesium Bromide Chlorine atom affects reactivity
2-Bromophenylmagnesium Bromide Different reaction pathways due to bromine

The presence of fluorine in this compound enhances its reactivity compared to these analogous compounds, facilitating more efficient synthesis routes for biologically active molecules.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-fluorophenylmagnesium bromide in THF solutions?

  • Methodological Answer :

  • Inert Atmosphere : Always use under nitrogen/argon to prevent moisture/oxygen degradation, as Grignard reagents react violently with water .
  • PPE : Wear flame-resistant lab coats, face shields, and gloves due to flammability and corrosivity .
  • Storage : Store in sealed, dry containers at room temperature away from oxidizers. THF solutions should be used promptly to avoid solvent evaporation and concentration changes .

Q. How is this compound typically synthesized, and what purity controls are recommended?

  • Methodological Answer :

  • Synthesis : React 2-fluorobromobenzene with magnesium turnings in anhydrous THF under inert gas. Monitor exothermic reaction to prevent boiling .
  • Purity Control : Use titration (e.g., Gilman test) to confirm active Mg content. NMR or GC-MS can verify aryl group integrity and solvent purity .

Advanced Research Questions

Q. How does the ortho-fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The ortho-fluorine increases steric hindrance, reducing nucleophilicity compared to para-substituted analogs. This requires higher temperatures or longer reaction times in Kumada couplings .
  • Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the magnesiate intermediate but may slow transmetallation. Optimize catalyst loadings (e.g., Ni/ligand ratios) to counterbalance .

Q. What experimental strategies resolve contradictions in reported yields for reactions involving this compound?

  • Methodological Answer :

  • Standardized Titration : Discrepancies often arise from inconsistent reagent concentration measurements. Use quantitative NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for precise molarity determination .
  • Moisture Control : Trace water in THF decomposes Grignard reagents. Implement Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Q. How can capillary electrophoresis (CE) be optimized to quantify bromide byproducts in reactions using this compound?

  • Methodological Answer :

  • Buffer Selection : Use a borate buffer (pH 9.3) with 10 mM SDS to enhance chloride/bromide peak resolution. Adjust voltage to 20 kV for optimal separation .
  • Sample Prep : Acidify reaction aliquots with HNO₃ to stabilize bromide ions. Centrifuge to remove particulates before injection .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the impact of THF solvent quality on this compound stability?

  • Methodological Answer :

  • Controlled Variables : Test THF batches with varying water content (0–500 ppm). Monitor reagent decomposition via timed aliquots analyzed by GC-MS .
  • Accelerated Aging : Store solutions at 40°C and track active Mg content weekly. Use Arrhenius modeling to predict shelf life under standard conditions .

Q. What statistical approaches are recommended for analyzing variability in Grignard-mediated reaction outcomes?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply factorial designs to test interactions between temperature, stoichiometry, and catalyst type. Use ANOVA to identify significant factors .
  • Replication : Perform triplicate runs for each condition to account for air/moisture exposure variability during setup .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluorophenylmagnesium bromide
Reactant of Route 2
2-Fluorophenylmagnesium bromide

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